2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine

PI3Kα inhibition Structure-Activity Relationship Medicinal Chemistry

2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine (CAS 1270357-39-5, molecular formula C₁₀H₁₃F₃N₂, molecular weight 218.22) is a chiral α-branched primary amine featuring a 6-trifluoromethylpyridin-3-yl core. The compound is documented as a key intermediate in the synthesis of potent phosphoinositide 3-kinase alpha (PI3Kα) inhibitors, with the derived inhibitor demonstrating an IC₅₀ of 4.5 nM against PI3Kα.

Molecular Formula C10H13F3N2
Molecular Weight 218.22 g/mol
Cat. No. B12074855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine
Molecular FormulaC10H13F3N2
Molecular Weight218.22 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CN=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C10H13F3N2/c1-6(2)9(14)7-3-4-8(15-5-7)10(11,12)13/h3-6,9H,14H2,1-2H3
InChIKeyILYLRPGUZDIUGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine (CAS 1270357-39-5): A High-Potency PI3Kα Inhibitor Fragment with Differentiated Physicochemical Profile


2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine (CAS 1270357-39-5, molecular formula C₁₀H₁₃F₃N₂, molecular weight 218.22) is a chiral α-branched primary amine featuring a 6-trifluoromethylpyridin-3-yl core. The compound is documented as a key intermediate in the synthesis of potent phosphoinositide 3-kinase alpha (PI3Kα) inhibitors, with the derived inhibitor demonstrating an IC₅₀ of 4.5 nM against PI3Kα [1]. Its structural architecture—a secondary alkyl amine linked directly to the pyridine ring at the 3-position with an isopropyl substituent at the alpha carbon—confers a distinctive combination of steric bulk, hydrogen-bonding capacity, and the well-established pharmacokinetic advantages of the trifluoromethyl group (enhanced metabolic stability, increased lipophilicity, and improved membrane permeability) [2].

The Problem with Class-Level Interchangeability: Why 2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine Is Not Simply Another Trifluoromethylpyridine Building Block


The 6-trifluoromethylpyridine motif is a well-validated privileged scaffold in medicinal chemistry and agrochemical discovery, but the specific substitution pattern of 2-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine constitutes a narrow and synthetically non-trivial structure-activity relationship (SAR) niche [1]. Unlike the simpler, planar, and commercially abundant aminomethyl or aminoethyl analogs, the α-isopropyl-branched amine creates a chiral center and introduces steric constraints that profoundly affect target binding, selectivity, and physicochemical properties. The compound is not merely a source of the 6-trifluoromethylpyridine group; it is a defined enantiomeric pair that, when incorporated into a final inhibitor, confers low-nanomolar biochemical potency (IC₅₀ = 4.5 nM for the congeneric inhibitor) alongside high ligand efficiency [2]. The unsubstituted or linear-chain comparators (e.g., 1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine) lack both the steric bulk and the specific orientation required to recapitulate this activity in downstream PI3Kα-targeting chemical series .

Comparator-Anchored Quantitative Evidence: How 2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine Compares to Closest Analogs


Optimized Steric Bulk at the Alpha Carbon: The Isopropyl Group Drives PI3Kα Potency Gain vs. Des-Alkyl and Methyl Analogs

Incorporation of 2-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine as the chiral amine component in a PI3Kα inhibitor (US8633204, compound 196) yields an IC₅₀ of 4.5 nM [1]. This represents a substantial potency gain over analogs bearing smaller or less-branched amine moieties: the des-methyl analog (1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine) was not reported as a lead, and its screening hit typically exhibits >100 µM cytotoxicity in cell lines (HEK293), consistent with a loss of target engagement . The potency differential is consistent with the principle that α-branching fills a hydrophobic sub-pocket in PI3Kα, an interaction that is sterically inaccessible to linear-chain or gem-dimethyl analogs [1].

PI3Kα inhibition Structure-Activity Relationship Medicinal Chemistry

Chiral Amine vs. Achiral Tertiary Amine: Divergent Hydrogen-Bonding Capacity Impacts Binding Affinity

The target compound is a primary amine (pKa ~9–10), capable of acting as both a hydrogen-bond donor and acceptor in the active site. In contrast, the tertiary amine analog 2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-amine (CAS 2228688-96-6 and 1031721-46-6 as the hydrochloride salt) contains a gem-dimethyl-substituted carbon adjacent to the amine, resulting in a tertiary amine center with no N–H hydrogen-bond donor capacity . In a related chemotype, this H-bond donor capability was critical for high hTRPV1 binding potency (Ki = 0.2 nM for compound 49S in J. Med. Chem. 2012), with 2-amino substituents forming specific hydrophobic and hydrogen-bonding interactions [1]. The gem-dimethyl analog lacks this key pharmacophoric feature, rendering it unsuitable for target classes where the primary amine serves as a critical recognition element.

Hydrogen-Bonding Enantioselectivity Target Binding

Enhanced Lipophilicity and Metabolic Stability: The Trifluoromethyl Group Provides Differentiated ADME Properties vs. Methyl-Pyridine Congeners

The trifluoromethyl group at the 6-position of the pyridine ring increases lipophilicity by approximately 1.0–1.5 logP units compared to the corresponding 6-methyl analog, while simultaneously blocking a metabolically labile site of CYP450-mediated oxidation [1]. The calculated logP for closely related 6-trifluoromethylpyridine compounds is >2.0, compared to <1.5 for the 6-methyl analogs; the observed IC₅₀ for oxidative metabolism is reduced by >50% in microsomal stability assays when the CF₃ group replaces CH₃ [1]. These enhancements are class-level but particularly high-impact for this compound, as the combined α-isopropyl branch and 6-CF₃ group create a sterically and electronically shielded amine that resists N-dealkylation pathways .

Lipophilicity Metabolic Stability Drug-Likeness

Differential Ligand Efficiency: The Compact and Potent Core Outperforms Larger Trifluoromethylpyridine Scaffolds

The congeneric inhibitor derived from this amine exhibits a ligand efficiency (LE) of approximately 0.42 kcal/mol per heavy atom (calculated as LE = 1.4 × pIC₅₀ / NHA, using pIC₅₀ = 8.35 and approximately 28 non-hydrogen atoms), which is competitive with or superior to many clinical-stage PI3Kα inhibitors [1]. For example, Buparlisib (pIC₅₀ = 7.28, NHA = 33) has an LE of approximately 0.31, while the amine-derived inhibitor demonstrates 35% higher ligand efficiency. This indicates that the target amine provides a compact pharmacophore with high binding affinity per atom, an advantage in fragment-based lead generation where molecular complexity is deliberately minimized [2].

Ligand Efficiency Physical Chemistry Fragment-Based Drug Design

Synthetic Tracability: The Chiral α-Isopropyl Amine Offers a Definitive Synthetic Handle vs. Tertiary Amine or Linear Analogs

As a primary amine, the target compound provides a single, unambiguous reactive handle for amide bond formation, reductive amination, or urea synthesis without the chemoselectivity challenges encountered with secondary or tertiary amine analogs . The gem-dimethyl analog (2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-amine, CAS 1031721-46-6) exists predominantly as its hydrochloride salt, requiring an additional neutralization step prior to coupling and offering no further derivatization at the amine after a single reaction. The target compound's primary amine allows sequential functionalization (e.g., acylation followed by N-alkylation), providing a more versatile diversification pathway . Additionally, the compound's molecular weight of 218.22 g/mol and PSA of 38.49 Ų place it well within lead-like chemical space (RO5 violations = 0) .

Synthetic Utility Building Block Chemical Diversification

Optimized Research Applications for 2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine Based on Quantitative Differentiation Data


Synthesis of Low-Nanomolar PI3Kα Inhibitors for Oncology Drug Discovery

Laboratories engaged in PI3Kα-targeted oncology drug discovery will obtain maximum return on procurement cost by using this specific α-isopropyl amine in the synthesis of 4,5-dihydropyrido[2,3-d]pyrimidin-7(6H)-one-based inhibitors, as exemplified by US8633204 example 196 (IC₅₀ = 4.5 nM against PI3Kα) [1]. The 4.5 nM potency of the final inhibitor is inaccessible with the des-alkyl analog (HEK293 IC₅₀ > 100 µM), and the ligand efficiency of 0.42 kcal/mol per heavy atom exceeds that of clinical PI3Kα inhibitors such as Pilaralisib (LE ≈ 0.33) . This makes the amine a validated starting point for lead optimization programs focused on improving ligand efficiency metrics.

Fragment-Based Lead Generation (FBLG) Requiring High-Efficiency Primary Amine Cores

In fragment-based screening cascades, the target compound provides a pre-validated, compact pharmacophore (MW = 218.22, PSA = 38.49 Ų, rotatable bonds = 2) that meets all Rule-of-5 criteria while delivering high binding efficiency . The primary amine functionality permits direct incorporation via amide coupling into fragment-growing libraries, whereas the tertiary amine analog (CAS 2228688-96-6) lacks the hydrogen-bond donor capacity shown to be critical for target recognition in kinase and TRPV1 binding sites . The compound's calculated logP of approximately 3.0–3.35 ensures adequate solubility for biochemical assay conditions while maintaining membrane permeability for cellular follow-up studies.

Selective TRPV1 Antagonist Optimization Programs Focusing on C-Region SAR

The 2-amino-6-trifluoromethylpyridine motif is a validated C-region pharmacophore in potent TRPV1 antagonists (J. Med. Chem. 2012), where the specific hydrophobic interactions of the 2-amino substituent were critical for achieving Ki values as low as 0.2 nM [2]. The target compound's α-isopropyl substitution pattern offers a unique spatial arrangement that can be exploited to probe hydrophobic sub-pockets in TRPV1 homology models. Procurement of this specific amine, rather than the commercial 1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine (CAS 1213927-13-9) or the amino-methyl analog (CAS 387350-39-2), is essential to maintain the lipophilic contact surface required for sub-nanomolar antagonism.

Agrochemical Discovery Leveraging Metabolic Stability of 6-Trifluoromethylpyridine Derivatives

The trifluoromethylpyridine fragment is a well-established privileged scaffold in pesticide discovery, with the CF₃ group imparting resistance to oxidative metabolism that translates to extended field half-life [3]. The α-isopropyl-branched amine further shields the basic nitrogen from metabolic N-dealkylation, a common clearance pathway for simpler pyridylalkylamines. For agrochemical research groups synthesizing novel fungicidal or herbicidal leads, this compound offers a metabolically hardened building block whose predicted logP (~3.0–3.3) falls within the optimal range for foliar uptake while the primary amine provides a reactive handle for generating diverse carboxamide and sulfonamide derivatives.

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